molecular formula C21H25BrN2O3 B2822024 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1448027-74-4

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2822024
CAS RN: 1448027-74-4
M. Wt: 433.346
InChI Key: WARLRWMGHDEVSO-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as BIPPO and has been studied extensively for its biological activities and mechanism of action.

Mechanism Of Action

BIPPO exerts its biological activities through the inhibition of enzymes involved in the regulation of neurotransmitters in the brain. It has been found to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters and increasing their concentration in the brain.
Biochemical and Physiological Effects:
BIPPO has been found to exhibit several biochemical and physiological effects, including the enhancement of cognitive function, the reduction of oxidative stress, and the inhibition of inflammation. These effects are attributed to the compound's ability to modulate the levels of neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

BIPPO has several advantages for lab experiments, including its high potency and selectivity against specific enzymes. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BIPPO, including the development of more potent analogs, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of BIPPO in animal models and human clinical trials.

Synthesis Methods

The synthesis of BIPPO involves the reaction of 3-bromopyridine-2-carboxylic acid with piperidine and 4-isopropylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure BIPPO.

Scientific Research Applications

BIPPO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain and are potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3/c1-15(2)16-5-7-17(8-6-16)26-14-20(25)24-12-9-18(10-13-24)27-21-19(22)4-3-11-23-21/h3-8,11,15,18H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARLRWMGHDEVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

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